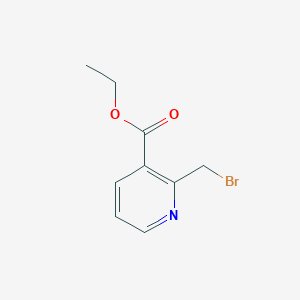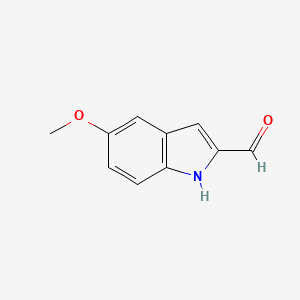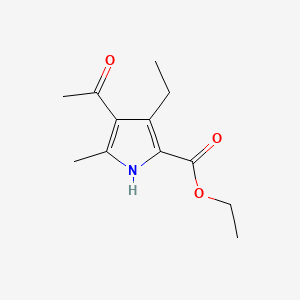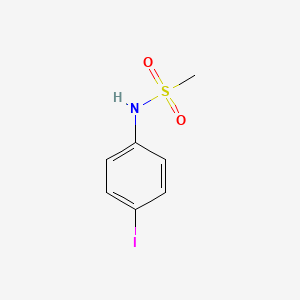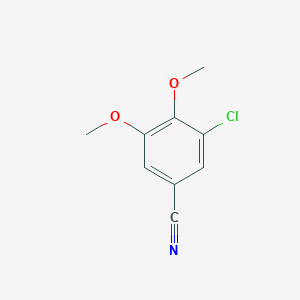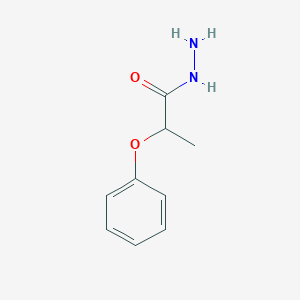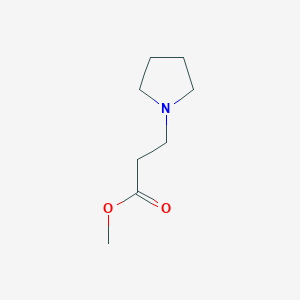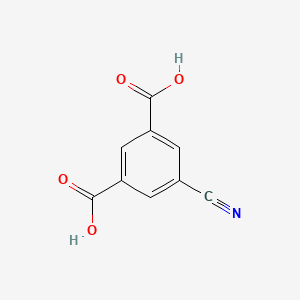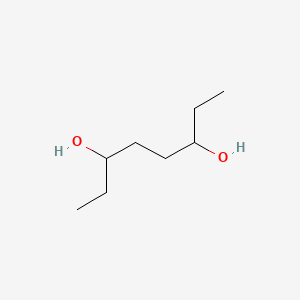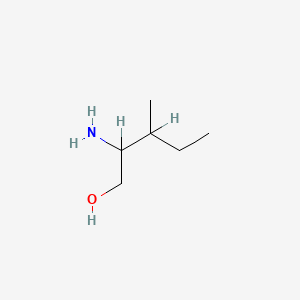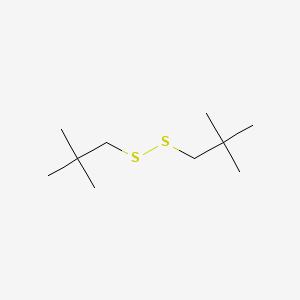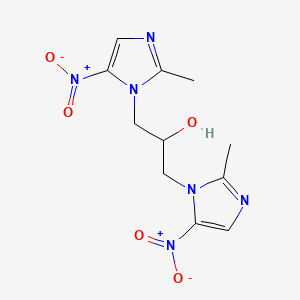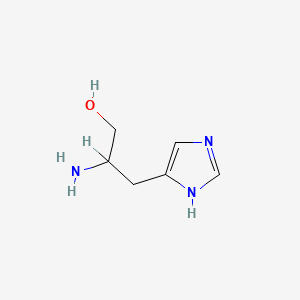
Histidinol
Vue d'ensemble
Description
L’histidinol est un composé organique qui sert d’intermédiaire dans la biosynthèse de l’acide aminé histidine. Il s’agit d’un dérivé de l’histidine et joue un rôle crucial dans les voies métaboliques de divers organismes, notamment les bactéries, les plantes et les champignons. L’this compound se caractérise par son cycle imidazole, une caractéristique commune à de nombreuses molécules biologiquement actives.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L’histidinol peut être synthétisé par plusieurs méthodes. Une approche courante implique la réduction du phosphate d’this compound à l’aide d’enzymes spécifiques telles que la déshydrogénase de l’this compound. Cette enzyme catalyse la conversion du phosphate d’this compound en this compound en présence de nicotinamide adénine dinucléotide (NAD) comme cofacteur .
Méthodes de production industrielle
Dans les milieux industriels, l’this compound est souvent produit à l’aide de micro-organismes génétiquement modifiés. Par exemple, des souches d’Escherichia coli et de Corynebacterium glutamicum ont été modifiées pour surproduire de l’this compound en manipulant les gènes impliqués dans sa voie de biosynthèse . Ces micro-organismes sont cultivés dans des bioréacteurs dans des conditions contrôlées pour maximiser le rendement en this compound.
Analyse Des Réactions Chimiques
Types de réactions
L’histidinol subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé en histidine par l’action de la déshydrogénase de l’this compound.
Réduction : L’this compound peut être réduit en phosphate d’this compound en présence d’enzymes spécifiques et de cofacteurs.
Substitution : L’this compound peut participer à des réactions de substitution où les groupes fonctionnels sur le cycle imidazole sont remplacés par d’autres groupes.
Réactifs et conditions courants
Réduction : La réduction du phosphate d’this compound en this compound nécessite des enzymes spécifiques telles que la déshydrogénase de l’this compound et des cofacteurs appropriés.
Substitution : Les réactions de substitution impliquant l’this compound nécessitent souvent des réactifs spécifiques capables d’interagir avec le cycle imidazole.
Principaux produits
Le principal produit formé par l’oxydation de l’this compound est l’histidine. D’autres produits incluent le NADH et les protons .
Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Mécanisme D'action
L’histidinol exerce ses effets principalement par son rôle d’intermédiaire dans la biosynthèse de l’histidine. L’enzyme déshydrogénase de l’this compound catalyse l’oxydation séquentielle de l’this compound en histidinaldéhyde puis en histidine . Ce processus implique le transfert d’électrons de l’this compound au NAD, ce qui entraîne la formation d’histidine, de NADH et de protons. Les cibles moléculaires de l’this compound comprennent les enzymes impliquées dans sa voie de biosynthèse, telles que la déshydrogénase de l’this compound .
Comparaison Avec Des Composés Similaires
L’histidinol est similaire à d’autres composés impliqués dans la biosynthèse de l’histidine, tels que le phosphate d’this compound et l’histidinaldéhyde. L’this compound est unique dans son rôle d’intermédiaire qui subit une oxydation séquentielle pour former l’histidine . D’autres composés similaires incluent :
Phosphate d’this compound : Un intermédiaire qui est converti en this compound par la déshydrogénase de l’this compound.
Histidinaldéhyde : Un intermédiaire formé lors de l’oxydation de l’this compound en histidine.
Histidine : Le produit final de la voie de biosynthèse impliquant l’this compound.
L’unicité de l’this compound réside dans son rôle spécifique dans la biosynthèse de l’histidine et son implication dans diverses voies métaboliques.
Propriétés
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQISRDCJNBUVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880033 | |
| Record name | Histidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-28-0 | |
| Record name | Histidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of histidinol?
A1: this compound primarily inhibits histidyl-tRNA synthetase, an enzyme crucial for charging tRNA with histidine, thereby disrupting protein synthesis. [, ]
Q2: How does this compound's inhibition of protein synthesis differ in normal and tumor cells?
A2: Research suggests that this compound induces a G0-like arrest in normal cells, essentially pausing their cell cycle. Conversely, many tumor cells continue to cycle in the presence of this compound, becoming more susceptible to cycle-dependent anticancer drugs. [, ]
Q3: Does this compound affect any other cellular processes?
A3: Beyond protein synthesis, research suggests this compound may act as an intracellular histamine antagonist, potentially influencing cell proliferation and eicosanoid metabolism. [, ] this compound has also been shown to inhibit RNA and DNA synthesis in certain tumor cells. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While specific spectroscopic data wasn't provided in these papers, this compound's structure can be characterized using techniques like NMR and mass spectrometry.
Q6: What is the role of this compound in histidine biosynthesis?
A6: this compound is an intermediate in histidine biosynthesis. this compound dehydrogenase (HDH), a key enzyme in this pathway, catalyzes the two-step oxidation of this compound to histidine. [, , , , ]
Q7: Can microorganisms utilize this compound?
A7: Yes, certain microorganisms can utilize this compound as a source of histidine. For instance, some Brevibacterium flavum strains can produce L-histidine from L-histidinol. []
Q8: Are there mutations affecting this compound utilization?
A8: Yes, mutations in genes encoding enzymes involved in histidine biosynthesis, such as this compound dehydrogenase, can impair this compound utilization. This can lead to histidine auxotrophy in microorganisms and impact symbiotic relationships in plants. [, , ]
Q9: Have computational methods been used to study this compound?
A9: Yes, computational modeling has been employed to design and study isoindole derivatives as potential inhibitors of this compound dehydrogenase. These studies involved conformational analysis, QSAR property prediction, and docking simulations. []
Q10: How do structural modifications of this compound affect its activity?
A10: The imidazole ring of this compound is crucial for its activity. Modifications to this moiety can significantly alter its binding affinity to enzymes like this compound dehydrogenase. For example, methylation of the imidazole ring significantly reduces binding affinity. []
Q11: Can modifications to this compound enhance its selectivity?
A11: Research suggests that imidazole, a structural component of this compound, can selectively protect normal kidney cells from daunomycin toxicity while having less impact on their tumorigenic counterparts. This highlights the potential of exploring structural analogs for enhanced selectivity. []
Q12: How is this compound's effect on cell proliferation studied in vitro?
A12: Cell-based assays, such as those measuring tritiated thymidine incorporation, are used to assess this compound's impact on DNA synthesis and cell proliferation. []
Q13: What in vivo models are used to study this compound's anticancer potential?
A13: Murine tumor models, including those involving L1210 leukemia and CD8F1 breast tumors, have been used to evaluate the efficacy and toxicity of this compound in combination with anticancer drugs. [, , , , ]
Q14: Can cells develop resistance to this compound?
A14: While not directly addressed in the provided research, it's plausible that cells could develop resistance to this compound, potentially through mechanisms like target mutation or upregulation of histidine biosynthesis pathways.
Q15: Does this compound affect multidrug resistance?
A15: Intriguingly, this compound has been shown to reverse the multidrug resistance phenotype in certain cell lines, suggesting a potential role in overcoming this significant challenge in cancer treatment. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


